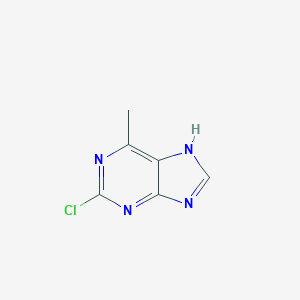

2-chloro-6-methyl-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWWRXJYHSJFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)Cl)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421344 | |

| Record name | 2-chloro-6-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681-19-2 | |

| Record name | 1681-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-6-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-6-methyl-9H-purine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of 2-chloro-6-methyl-9H-purine. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Structure

2-chloro-6-methyl-9H-purine is a substituted purine derivative with the chemical formula C₆H₅ClN₄. Its structure consists of a purine core with a chloro group at the C2 position and a methyl group at the C6 position.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1681-19-2 | [1] |

| Molecular Formula | C₆H₅ClN₄ | [1] |

| Molecular Weight | 168.58 g/mol | [2][3] |

| Melting Point | 255-258 °C | N/A |

| Boiling Point | Not available | |

| Solubility | Limited water solubility; soluble in organic solvents like methanol and ethyl acetate. | [4] |

| pKa | Not available | |

| Appearance | White crystalline powder | [4] |

Structural Information

The structural identifiers for 2-chloro-6-methyl-9H-purine are provided in Table 2, facilitating its identification and use in computational chemistry applications.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-6-methyl-9H-purine | N/A |

| SMILES | ClC1=C2N=C(C)N=C2N=C1 | N/A |

| InChI | InChI=1S/C6H5ClN4/c1-3-8-5-4(7)10-2-11-6(5)9-3/h2H,1H3,(H,8,9,10,11) | N/A |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-chloro-6-methyl-9H-purine is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of analogous purine derivatives. A representative protocol is outlined below.

Proposed Synthetic Protocol

A common strategy for the synthesis of substituted purines involves the chlorination of a corresponding hydroxypurine or aminopurine precursor. For 2-chloro-6-methyl-9H-purine, a potential starting material would be 6-methylhypoxanthine or 2-amino-6-methyl-9H-purine.

Reaction Scheme:

Experimental Procedure (Hypothetical):

-

Diazotization: To a cooled (0-5 °C) suspension of 6-methyl-9H-purin-2-amine in hydrochloric acid, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure the complete formation of the diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in hydrochloric acid. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-chloro-6-methyl-9H-purine.

Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents.

Biological Activity and Signaling Pathways

Purine analogs are a well-established class of compounds with diverse biological activities, frequently explored as potential therapeutic agents.[5][6] The structural features of 2-chloro-6-methyl-9H-purine suggest its potential as an inhibitor of various kinases, a property shared by many substituted purines.

Kinase Inhibition and Anticancer Potential

Substituted purines are known to act as competitive inhibitors of ATP-binding sites on a variety of protein kinases.[7] Deregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of anticancer drug development. In particular, cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8][9][10]

The mTORC1 signaling network, a central regulator of cell growth and proliferation, is also sensitive to cellular purine levels, further highlighting the link between purine metabolism and cancer cell biology.[11]

Antiviral Activity

Certain purine derivatives have also demonstrated significant antiviral activity.[12][13][14][15] The mechanism of action often involves the inhibition of viral polymerases or other enzymes essential for viral replication. The structural similarity of 2-chloro-6-methyl-9H-purine to known antiviral nucleoside analogs suggests it could be a candidate for antiviral drug discovery.

Relevant Signaling Pathway: Cell Cycle Regulation by Cyclin-Dependent Kinases

Given the established role of purine analogs as CDK inhibitors, a key signaling pathway of interest is the cell cycle control system. The diagram below illustrates the central role of CDKs in regulating the progression through the different phases of the cell cycle. Inhibition of these kinases by compounds like 2-chloro-6-methyl-9H-purine could lead to cell cycle arrest, providing a mechanism for its potential anticancer effects.

Caption: CDK-mediated cell cycle progression and potential inhibition by 2-chloro-6-methyl-9H-purine.

Conclusion

2-chloro-6-methyl-9H-purine is a purine derivative with significant potential for further investigation in medicinal chemistry and drug discovery. Its structural similarity to known kinase inhibitors and antiviral agents makes it a compelling candidate for screening in these therapeutic areas. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and highlights its potential biological significance, thereby serving as a valuable resource for researchers in the field. Further experimental validation of its physicochemical properties and biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 100859-35-6 | 6-Chloro-2-methyl-9H-purine - Synblock [synblock.com]

- 3. 2-Chloro-6-methyl-9h-purine - CAS:1681-19-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. The design and synthesis of purine inhibitors of CDK2. III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of C2 alkynylated purines, a new family of potent inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral effects if ribavirin and 6-mercapto-9-tetrahydro-2-furylpurine against dengue viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-chloro-6-methyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-chloro-6-methyl-9H-purine, a key intermediate in the development of various therapeutic agents. The document outlines precursor materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

2-chloro-6-methyl-9H-purine is a substituted purine derivative of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active compounds, including inhibitors of kinases and other enzymes implicated in disease. The strategic placement of the chloro and methyl groups on the purine core allows for further functionalization, making it a versatile building block for the synthesis of compound libraries for drug discovery. This guide explores the most plausible and documented synthetic routes to this important molecule.

Synthesis Pathways

Two primary synthetic strategies have been identified for the preparation of 2-chloro-6-methyl-9H-purine. The first pathway involves the initial construction of a di-halogenated purine followed by selective methylation. The second, a classical approach, builds the purine ring from a substituted pyrimidine precursor.

Pathway A: Synthesis via 2,6-Dichloropurine Intermediate

This pathway commences with the readily available precursor, xanthine, which is first converted to 2,6-dichloropurine. Subsequently, a selective methylation at the C6 position yields the target molecule.

Diagram of Pathway A:

The Biological Activity of 2-Chloro-6-Methyl-9H-Purine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous endogenous molecules and therapeutic agents.[1] Its unique heterocyclic structure allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries with a wide range of biological activities. Purine analogues have been successfully developed as anticancer, antiviral, and immunosuppressive agents, often functioning by mimicking endogenous purines to disrupt critical cellular processes like DNA synthesis or signal transduction.[1][2][3]

This technical guide focuses on the biological potential of derivatives synthesized from 2-chloro-6-methyl-9H-purine . This commercially available starting material offers a strategic platform for developing novel bioactive compounds. The presence of a chloro group at the C2 position and a methyl group at the C6 position provides a distinct chemical profile for further modification. The chlorine atom, for instance, is a key reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate potency and selectivity. This guide will detail synthetic strategies, summarize the biological activities of structurally related compounds, provide key experimental protocols, and illustrate relevant cellular pathways to support researchers in the exploration of 2-chloro-6-methyl-9H-purine derivatives as potential therapeutic agents.

Synthetic Strategies for Derivatization

The 2-chloro-6-methyl-9H-purine core can be readily modified at the N9 position and the C2-chloro position to generate a library of novel compounds. A general, multi-step synthetic approach is commonly employed, starting with N9-alkylation followed by nucleophilic substitution at the C2 position.

General Synthesis Workflow

The primary synthetic route involves two key steps:

-

N9-Alkylation: An alkyl or aryl group is introduced at the N9 position of the purine ring. This is typically achieved by reacting 2-chloro-6-methyl-9H-purine with an appropriate alkylating agent (e.g., an alkyl halide) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).[2][4]

-

C2-Substitution: The chlorine atom at the C2 position is replaced via nucleophilic aromatic substitution. This allows for the introduction of a wide variety of moieties, such as amines, alkoxides, or thioalkoxides, which can significantly influence the biological activity of the final compound.[2]

Caption: General workflow for synthesizing 2,6,9-trisubstituted purine derivatives.

Biological Activities

While specific data on derivatives of 2-chloro-6-methyl-9H-purine is emerging, the broader class of 2,6,9-trisubstituted purines has demonstrated significant therapeutic potential, primarily as anticancer agents through the inhibition of protein kinases and the induction of apoptosis.

Anticancer and Kinase Inhibitory Activity

Purine analogues are well-established as kinase inhibitors due to their structural similarity to adenosine triphosphate (ATP), the natural substrate for kinases.[1][5] By occupying the ATP-binding pocket, these derivatives can block kinase activity, thereby disrupting signaling pathways that are often hyperactive in cancer cells. Derivatives of related scaffolds, such as 2,6-dichloropurine, have shown potent inhibitory activity against a range of oncogenic kinases.

Table 1: Kinase Inhibitory and Cytotoxic Activity of Selected 2,6,9-Trisubstituted Purine Derivatives

| Compound ID/Reference | Purine Scaffold | Target Kinase / Cell Line | Activity (IC50 / EC50) |

|---|---|---|---|

| (RS)-2,6-dichloro-9-(...)-9H-purine [6] | 2,6-Dichloropurine | MCF-7 (Breast Cancer) | IC50 = 2.75 ± 0.02 µM |

| Compound 7h [7] | 2,6,9-Trisubstituted Purine | HL-60 (Leukemia) | IC50 = 4.1 µM |

| Compound 3l [8] | 2,6,9-Trisubstituted Purine | Bcr-Abl (Kinase) | IC50 = 0.049 µM |

| Compound 10 [9] | 2,6-Dichloropurine | K562 (Leukemia) | IC50 = 2.53 µM |

| Serine Derivative [10] | 2-Chloropurine Arabinoside | U937 (Myeloid Leukemia) | IC50 = 16 µM |

| Compound 3g [11] | 9-(Arenethenyl)purine | Src (Kinase) | IC50 = 3.8 nM |

| Compound 3g [11] | Abl (Kinase) | IC50 = 5.7 nM |

Note: The compounds listed are structurally related to potential derivatives of 2-chloro-6-methyl-9H-purine and are presented to illustrate the therapeutic potential of this compound class.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which purine-based anticancer agents exert their effect is through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[7][12] Studies on related 2,6-disubstituted purines show that treatment of cancer cells leads to a significant increase in the apoptotic cell population and can cause cell cycle arrest, often at the G2/M phase.[6] This prevents cancer cells from proliferating and leads to their elimination.

One of the key signaling pathways implicated in cancer is the KRAS pathway. Inhibitors derived from 2-methyl-6-chloropurine have been shown to reduce the levels of active KRAS and its downstream signaling proteins, ultimately leading to apoptosis in cancer cells with KRAS mutations.[4]

Caption: Inhibition of the KRAS signaling pathway by a purine derivative.

Experimental Protocols

Standardized assays are crucial for evaluating the biological activity of newly synthesized compounds. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to reduce the viability of cancer cells.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, K562) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the wells, resulting in final concentrations typically ranging from 0.1 to 100 µM. Include wells with vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This method quantifies the number of cells undergoing apoptosis after compound treatment.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) to determine the pro-apoptotic effect of the compound.

Caption: Standard workflow for the biological evaluation of synthesized compounds.

Conclusion

Derivatives of 2-chloro-6-methyl-9H-purine represent a promising class of compounds for the development of novel therapeutics. The versatility of the purine scaffold, combined with established synthetic routes, allows for the creation of large and diverse compound libraries. As evidenced by structurally related analogues, these derivatives have strong potential to act as potent inhibitors of oncogenic kinases and inducers of apoptosis. The experimental protocols and workflows detailed in this guide provide a framework for the systematic synthesis and evaluation of these compounds, paving the way for the identification of new lead candidates in cancer drug discovery and beyond.

References

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

The Versatile Building Block: A Technical Guide to 2-Chloro-6-methyl-9H-purine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among the vast array of purine derivatives, 2-chloro-6-methyl-9H-purine stands out as a versatile and highly valuable building block for the synthesis of potent and selective modulators of various biological targets. Its strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 6-position allows for diverse and targeted chemical modifications, leading to the development of novel drug candidates for a range of therapeutic areas, most notably in oncology and virology.

This technical guide provides an in-depth overview of the synthesis, reactivity, and application of 2-chloro-6-methyl-9H-purine in medicinal chemistry. It includes detailed experimental protocols, a summary of key quantitative data for its derivatives, and visualizations of relevant signaling pathways and synthetic workflows to aid researchers in harnessing the full potential of this important scaffold.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-chloro-6-methyl-9H-purine is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 100859-35-6 | [1] |

| Molecular Formula | C₆H₅ClN₄ | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols | General knowledge |

| Storage | Store in a cool, dry place away from light and moisture | General knowledge |

Synthesis of 2-Chloro-6-methyl-9H-purine

Experimental Protocol: Synthesis of 2-Chloro-6-methyl-9H-purine (Hypothetical)

Materials:

-

4,5-diamino-6-methylpyrimidine

-

Formic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Anhydrous toluene

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Formylation: A mixture of 4,5-diamino-6-methylpyrimidine (1.0 eq) and formic acid (10 eq) is heated at reflux for 4 hours. The excess formic acid is removed under reduced pressure to yield 6-methyl-9H-purine.

-

Chlorination: To a stirred solution of 6-methyl-9H-purine (1.0 eq) in anhydrous toluene, phosphorus oxychloride (3.0 eq) and N,N-dimethylaniline (1.1 eq) are added dropwise at 0°C.

-

The reaction mixture is then heated at reflux for 3 hours.

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-chloro-6-methyl-9H-purine.

Reactivity and Application in Medicinal Chemistry

The chemical reactivity of 2-chloro-6-methyl-9H-purine is dominated by the lability of the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols. Furthermore, the N9 position of the purine ring can be readily alkylated or arylated. This dual reactivity makes it a powerful scaffold for generating large libraries of substituted purines for structure-activity relationship (SAR) studies.

Key Applications:

-

Kinase Inhibitors: A significant application of 2-chloro-6-methyl-9H-purine is in the development of kinase inhibitors.[2] By introducing appropriate substituents at the C2 and N9 positions, potent and selective inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), p38 MAP Kinase, and PI3K/Akt pathway kinases, have been developed.[3][4][5][6][7][8] These compounds are of great interest in oncology.

-

Antiviral Agents: The purine core is a key component of many antiviral nucleoside analogs.[2] 2-Chloro-6-methyl-9H-purine can serve as a starting material for the synthesis of novel nucleoside and non-nucleoside antiviral agents targeting viral polymerases and other essential enzymes.[9][10][11][12]

Experimental Protocols for Derivatization:

1. Nucleophilic Aromatic Substitution at C2:

This protocol describes a general method for the substitution of the C2-chloro group with an amine.

Materials:

-

2-chloro-6-methyl-9H-purine

-

Desired primary or secondary amine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

n-Butanol

-

Argon atmosphere

Procedure:

-

To a solution of 2-chloro-6-methyl-9H-purine (1.0 eq) in n-butanol, the desired amine (1.1 eq) and DIPEA (2.0 eq) are added.

-

The reaction mixture is heated to reflux under an argon atmosphere for 12-24 hours, while monitoring the reaction progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the 2-amino-6-methyl-9H-purine derivative.

2. N9-Alkylation:

This protocol outlines a general procedure for the alkylation of the N9 position.

Materials:

-

2-chloro-6-methyl-9H-purine

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-chloro-6-methyl-9H-purine (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq) are added.

-

The reaction mixture is stirred at room temperature for 6-12 hours.

-

The reaction is quenched with water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the N9-alkylated product.

3. Suzuki-Miyaura Cross-Coupling at C2:

This protocol provides a method for introducing aryl or heteroaryl groups at the C2 position.[1][13][14]

Materials:

-

2-chloro-6-methyl-9H-purine

-

Aryl or heteroaryl boronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., toluene/water or dioxane/water mixture)

Procedure:

-

A mixture of 2-chloro-6-methyl-9H-purine (1.0 eq), the boronic acid (1.5 eq), palladium catalyst (5 mol%), and base (2.0 eq) is suspended in the chosen solvent system.

-

The mixture is degassed and then heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled to room temperature and filtered through celite.

-

The filtrate is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The product is purified by column chromatography.

Quantitative Data for Derivatives

The following table summarizes the inhibitory activities of selected purine derivatives, highlighting the potential of the 2-chloro-6-methyl-9H-purine scaffold in generating potent kinase inhibitors.

| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |

| 4h | CDK2 | 0.3 | - | [5] |

| Compound with 6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine structure | CDK2 | 0.3 | - | [5] |

| 30d | CDK12 | < 0.05 | SK-Br3 | [3] |

| 30e | CDK12 | < 0.05 | HCC1954 | [3] |

| 13 | - | - | - | [4] |

| 14 | - | - | - | [4] |

Note: The specific derivatives in the table may not be directly synthesized from 2-chloro-6-methyl-9H-purine but from structurally similar chlorinated purines. The data illustrates the general potential of this class of compounds.

Visualizations

Signaling Pathways

Derivatives of 2-chloro-6-methyl-9H-purine have been shown to target key signaling pathways implicated in cancer cell proliferation and survival. The following diagrams illustrate the PI3K/Akt/mTOR and MAPK signaling pathways, which are common targets for purine-based inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a key target for purine-based inhibitors.

Caption: The MAPK signaling cascade, which translates extracellular signals into cellular responses like proliferation, is another important target for purine derivatives.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a library of kinase inhibitors derived from 2-chloro-6-methyl-9H-purine.

Caption: A typical workflow for the synthesis and optimization of kinase inhibitors from 2-chloro-6-methyl-9H-purine.

Conclusion

2-Chloro-6-methyl-9H-purine is a highly valuable and versatile building block in medicinal chemistry. Its favorable reactivity allows for the straightforward synthesis of large and diverse libraries of purine derivatives. The demonstrated success of these derivatives, particularly as potent kinase inhibitors, underscores the importance of this scaffold in modern drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further research and development of novel therapeutics based on this privileged purine core. As the demand for targeted therapies continues to grow, the utility of 2-chloro-6-methyl-9H-purine as a starting point for innovation is set to expand.

References

- 1. scispace.com [scispace.com]

- 2. Purine acyclic nucleosides. Nitrogen isosteres of 9-[(2-hydroxyethoxy)methyl]guanine as candidate antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Pharmacokinetic and Pharmacodynamic (PK/PD) of Novel Fluorenylmethoxycarbonyl- Phenylalanine Antimicrobial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2-chloro-6-methyl-9H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic purine derivative, 2-chloro-6-methyl-9H-purine. This compound serves as a crucial intermediate in the synthesis of various biologically active purine analogues. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic properties, along with generalized experimental protocols for these analytical techniques. A logical workflow for its synthesis and characterization is also presented.

Spectroscopic Data

The structural confirmation of 2-chloro-6-methyl-9H-purine is supported by data from mass spectrometry and NMR spectroscopy. These findings are summarized in the tables below.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a molecular ion peak consistent with the chemical formula C₆H₅ClN₄.

Table 1: Mass Spectrometry Data for 2-chloro-6-methyl-9H-purine

| Parameter | Value |

| Molecular Formula | C₆H₅ClN₄ |

| Molecular Weight | 168.58 g/mol |

| Mass Spectrum (EI) | m/z 168 (M⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The spectra were recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 2: ¹H NMR Spectroscopic Data for 2-chloro-6-methyl-9H-purine in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.69 | Singlet | 3H | -CH₃ |

| 8.59 | Singlet | 1H | H-8 |

Table 3: ¹³C NMR Spectroscopic Data for 2-chloro-6-methyl-9H-purine in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 19.4 | -CH₃ |

| 146.1 | C-8 |

| 152.1 | Purine Carbon |

Note: Other quaternary carbon signals in the ¹³C NMR spectrum were not observed, potentially due to tautomerism.

Infrared (IR) Spectroscopy

As of the compilation of this guide, specific experimental infrared spectral data for 2-chloro-6-methyl-9H-purine is not available in the public domain. However, the expected IR spectrum would show characteristic absorption bands for C-H, C=C, C=N, and C-Cl stretching and bending vibrations.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 2-chloro-6-methyl-9H-purine (approximately 5-10 mg) is dissolved in about 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-15 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm). Standard pulse sequences are used for both one-dimensional ¹H and ¹³C NMR experiments.

-

Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: Electron ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: The abundance of each ion is measured by an electron multiplier or other suitable detector to generate the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A solid sample of 2-chloro-6-methyl-9H-purine would be prepared as a potassium bromide (KBr) pellet or as a Nujol mull.

-

KBr Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Nujol Mull: The solid sample is ground to a fine paste with a few drops of Nujol (mineral oil). The mull is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet holder or salt plates is recorded first. Then, the sample is placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared region (4000-400 cm⁻¹).

-

Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Synthesis and Characterization Workflow

2-chloro-6-methyl-9H-purine is a key intermediate in organic synthesis. The following diagram illustrates a logical workflow for its preparation and subsequent spectroscopic characterization.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Solubility and Stability of 2-chloro-6-methyl-9H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 2-chloro-6-methyl-9H-purine in common solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound. Due to the limited availability of direct experimental data for 2-chloro-6-methyl-9H-purine, this guide leverages data from structurally similar purine derivatives to provide valuable insights into its physicochemical properties.

Physicochemical Properties

2-chloro-6-methyl-9H-purine is a substituted purine with the following chemical structure:

Molecular Formula: C₆H₅ClN₄ Molecular Weight: 168.58 g/mol

Understanding the solubility and stability of this compound is critical for a wide range of applications, including its use as a synthetic intermediate and its potential development as a therapeutic agent.

Solubility Profile

Table 1: Solubility of 2-amino-6-chloropurine in Common Solvents at Various Temperatures (Expressed as mole fraction x 10³) [1][2]

| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 1-Butanol | 2-Propanol | 2-Butanone | Ethylene Glycol | 1,4-Dioxane | DMF | DMSO |

| 278.15 | 0.015 | 0.081 | 0.063 | 0.052 | 0.045 | 0.057 | 0.173 | 0.089 | 0.068 | 5.21 | 13.12 |

| 283.15 | 0.018 | 0.098 | 0.077 | 0.064 | 0.056 | 0.070 | 0.208 | 0.107 | 0.082 | 6.25 | 15.74 |

| 288.15 | 0.022 | 0.118 | 0.094 | 0.078 | 0.068 | 0.085 | 0.250 | 0.129 | 0.099 | 7.50 | 18.89 |

| 293.15 | 0.026 | 0.142 | 0.114 | 0.095 | 0.083 | 0.104 | 0.300 | 0.155 | 0.119 | 9.00 | 22.67 |

| 298.15 | 0.031 | 0.170 | 0.138 | 0.115 | 0.101 | 0.126 | 0.360 | 0.186 | 0.143 | 10.80 | 27.20 |

| 303.15 | 0.037 | 0.204 | 0.166 | 0.139 | 0.122 | 0.152 | 0.432 | 0.223 | 0.172 | 12.96 | 32.64 |

| 308.15 | 0.044 | 0.245 | 0.200 | 0.167 | 0.147 | 0.183 | 0.518 | 0.268 | 0.206 | 15.55 | 39.17 |

| 313.15 | 0.052 | 0.294 | 0.241 | 0.201 | 0.177 | 0.221 | 0.622 | 0.322 | 0.247 | 18.66 | 47.00 |

| 318.15 | 0.062 | 0.353 | 0.290 | 0.242 | 0.213 | 0.266 | 0.746 | 0.386 | 0.296 | 22.39 | 56.40 |

| 323.15 | 0.074 | 0.424 | 0.349 | 0.291 | 0.257 | 0.320 | 0.895 | 0.463 | 0.355 | 26.87 | 67.68 |

| 328.15 | 0.088 | 0.509 | 0.419 | 0.350 | 0.309 | 0.385 | 1.074 | 0.556 | 0.426 | 32.24 | 81.22 |

| 333.15 | 0.105 | 0.611 | 0.503 | 0.420 | 0.371 | 0.462 | 1.289 | 0.667 | 0.511 | 38.69 | 97.46 |

Data adapted from the study on 2-amino-6-chloropurine by Fan et al. (2019).[1][2]

Based on this data, the solubility of 2-amino-6-chloropurine is highest in polar aprotic solvents like DMSO and DMF, and lowest in water. The presence of the methyl group in 2-chloro-6-methyl-9H-purine is expected to slightly increase its lipophilicity, which may result in a modest increase in solubility in less polar organic solvents and a slight decrease in aqueous solubility compared to its amino-substituted counterpart.

Stability Profile

A comprehensive stability profile for 2-chloro-6-methyl-9H-purine is not publicly available. However, the stability of purine derivatives is generally influenced by factors such as pH, temperature, and light exposure.

General Stability Considerations for Purine Derivatives:

-

pH: Purine analogues can undergo hydrolysis under acidic or alkaline conditions. The stability of similar compounds has been shown to be optimal in the pH range of 4-6.[3]

-

Temperature: Elevated temperatures can accelerate degradation pathways.

-

Oxidation: The purine ring can be susceptible to oxidation, particularly in the presence of reactive oxygen species.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for accurately assessing the stability of 2-chloro-6-methyl-9H-purine under various stress conditions.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of 2-chloro-6-methyl-9H-purine.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[2][4]

Materials:

-

2-chloro-6-methyl-9H-purine

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of 2-chloro-6-methyl-9H-purine to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of 2-chloro-6-methyl-9H-purine.

-

The solubility is then calculated based on the concentration and the dilution factor.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of the drug's stability over time.

Instrumentation and Conditions (Typical):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV spectrum of 2-chloro-6-methyl-9H-purine to find its maximum absorbance wavelength (λmax).

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting a solution of 2-chloro-6-methyl-9H-purine to various stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heating the solid drug at 105 °C for 24 hours.

-

Photolytic Degradation: Exposing a solution of the drug to UV light (e.g., 254 nm) for 24 hours.

The stressed samples are then analyzed by the developed HPLC method to ensure that any degradation products are well-resolved from the parent drug peak.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like 2-chloro-6-methyl-9H-purine.

Caption: Experimental workflow for determining solubility and stability.

Conceptual Signaling Pathway: Purinergic Signaling

Purine derivatives, including analogues of adenosine and guanosine, are known to interact with purinergic receptors, playing a significant role in various cellular signaling pathways.[5][6][7] 2-chloro-6-methyl-9H-purine, as a purine analogue, could potentially modulate these pathways. The diagram below illustrates a simplified, conceptual overview of purinergic signaling.

Caption: Conceptual overview of purinergic signaling pathways.

Conclusion

While direct experimental data for the solubility and stability of 2-chloro-6-methyl-9H-purine is limited, this guide provides a robust framework for its characterization. By leveraging data from structurally similar compounds and employing standardized experimental protocols, researchers and drug development professionals can effectively evaluate the physicochemical properties of this molecule. The provided methodologies for solubility and stability assessment, along with the conceptual understanding of its potential role in purinergic signaling, offer a solid foundation for further investigation and application of 2-chloro-6-methyl-9H-purine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 6. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]

Therapeutic Potential of 2-Chloro-6-Methyl-9H-Purine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of 2-chloro-6-methyl-9H-purine analogs as potential therapeutic agents. These synthetic compounds, which mimic natural purines, have demonstrated significant promise in preclinical studies, particularly in the realm of oncology. Their mechanisms of action often involve the disruption of essential cellular processes in rapidly dividing cancer cells, such as DNA synthesis, and the induction of programmed cell death (apoptosis). This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and research workflows.

Data Presentation: Comparative Cytotoxicity of Purine Analogs

The following table summarizes the cytotoxic activity of various 2,6,9-trisubstituted purine analogs, including those with the 2-chloro-purine scaffold, against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented in micromolar (µM).

| Compound ID | R1 (C2-position) | R2 (C6-position) | R3 (N9-position) | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4f | -Cl | -NH-phenyl-F | -CH2-cyclopropyl | Bcr-Abl expressing cells | Leukemia | 0.07 | [1] |

| 5j | -NH-piperazinyl-methyl | -NH-phenyl-F | -CH2-cyclopropyl | BTK expressing cells | Leukemia | 0.41 | [1] |

| 5b | -NH-piperazinyl-methyl | -NH-phenyl-CF3 | -CH2-cyclopropyl | FLT3-ITD expressing cells | Leukemia | 0.38 | [1] |

| 21 | -(2R)-pyrrolidin-2-yl-methanol | -NH-CH2-phenyl-I | -isopropyl | HeLa | Cervical Cancer | 6.7 | [2] |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | -Cl | -Cl | -(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl) | MCF-7 | Breast Cancer | 2.75 |

Core Mechanisms of Action

2-chloro-6-methyl-9H-purine analogs and related substituted purines exert their therapeutic effects through several key mechanisms, primarily centered on inducing cell death and halting cell proliferation in cancerous cells.

Induction of Apoptosis

A primary mechanism of action for many purine analogs is the induction of apoptosis, or programmed cell death. This is a tightly regulated process essential for tissue homeostasis and the elimination of damaged or cancerous cells.[3][4] The intrinsic pathway of apoptosis is often implicated, which is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3][4]

This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[3][4] In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic proteins, preventing the initiation of apoptosis.[3] However, upon receiving an apoptotic stimulus, such as treatment with a purine analog, this balance is disrupted. Pro-apoptotic BH3-only proteins are activated, which in turn activate Bax and Bak.[5] These activated proteins then oligomerize in the outer mitochondrial membrane, leading to the formation of pores and the release of cytochrome c into the cytoplasm.[3]

Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9.[6] This complex, known as the apoptosome, proteolytically cleaves and activates caspase-9, an initiator caspase.[6] Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[7] These effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, certain purine analogs can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A common point of arrest is the G2/M phase, the transition point between the second growth phase and mitosis. This arrest prevents the cell from entering mitosis, effectively stopping cell division.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,6,9-trisubstituted purine analogs and the evaluation of their cytotoxic activity.

Synthesis of 2,6,9-Trisubstituted Purine Analogs[1][8]

The synthesis of 2,6,9-trisubstituted purines can be achieved through a multi-step process, typically starting from a di-substituted purine such as 2,6-dichloropurine.

Step 1: N9-Alkylation of 2,6-Dichloropurine

-

In a reaction flask, suspend 2,6-dichloro-9H-purine (1 equivalent), the desired alkyl halide (1.5 equivalents), and potassium carbonate (K2CO3) (3 equivalents) in dimethylformamide (DMF).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the suspension and remove the solvent under vacuum to yield the N9-alkylated product.

Step 2: Nucleophilic Aromatic Substitution at C6

-

In a reaction flask, dissolve the N9-alkylated 2,6-dichloropurine (1 equivalent) and the desired amine (1 equivalent) in n-butanol.

-

Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the mixture.

-

Stir the reaction at 110°C for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 2-chloro-6-amino-9-alkylpurine.

Step 3: Nucleophilic Aromatic Substitution at C2

-

For further modification at the C2 position, the product from Step 2 can be subjected to another nucleophilic aromatic substitution reaction.

-

The specific conditions for this step will vary depending on the desired substituent. For example, a second amine can be introduced using a palladium-catalyzed cross-coupling reaction or by heating with the amine in a suitable solvent.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized purine analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

2-Chloro-6-methyl-9H-purine analogs and related substituted purines represent a promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells provides a strong rationale for their continued investigation. The synthetic methodologies outlined in this guide offer a framework for the generation of diverse libraries of these compounds, which can be screened for enhanced potency and selectivity. Future research should focus on optimizing the structure-activity relationships of these analogs to improve their therapeutic index and exploring their efficacy in in vivo models of cancer. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation.

References

- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Caspases in Modulation of Cytokines and Other Molecules in Apoptosis and Inflammation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Modeling of 2-Chloro-6-Methyl-9H-Purine Derivatives: A Technical Guide for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-chloro-6-methyl-9H-purine derivatives, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. We delve into the computational methodologies employed to elucidate their structure-activity relationships (SAR), predict their biological activity, and guide the design of novel, more potent analogs. This document offers detailed experimental protocols for key in silico techniques, presents quantitative data in a structured format, and utilizes visualizations to clarify complex biological pathways and experimental workflows.

Introduction: The Therapeutic Promise of Purine Analogs

Purine analogs are a cornerstone of medicinal chemistry, designed to mimic endogenous purines like adenine and guanine and thereby interfere with nucleic acid synthesis and other critical cellular processes.[1][2] This interference makes them potent agents for rapidly proliferating cells, leading to their widespread use in the treatment of cancer and autoimmune diseases.[3] The purine scaffold is a privileged structure in drug discovery, particularly for the development of kinase inhibitors.[4][5]

Kinases, enzymes that regulate the majority of cellular pathways, are frequently dysregulated in cancer cells, making them prime therapeutic targets.[4] Cyclin-dependent kinases (CDKs), for instance, are crucial regulators of the cell cycle, and their inhibition can halt uncontrolled cell proliferation.[4][5] Several purine derivatives, such as Roscovitine and Olomoucine, have been developed as CDK inhibitors.[4]

The 2-chloro-6-methyl-9H-purine core represents a versatile scaffold for developing targeted therapies. Substitutions at various positions of the purine ring allow for the fine-tuning of inhibitory activity and selectivity against specific kinases.[6] In silico modeling plays a pivotal role in rationally designing these modifications, accelerating the drug discovery process and reducing costs.[7]

This guide will explore the application of computational techniques, including three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations, to the study of 2-chloro-6-methyl-9H-purine derivatives.

In Silico Methodologies: A Step-by-Step Guide

The successful in silico modeling of 2-chloro-6-methyl-9H-purine derivatives relies on a combination of computational techniques. Below are detailed protocols for the key methodologies.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models are used to correlate the biological activity of a series of compounds with their 3D structural properties, providing insights into the structural requirements for optimal activity.[8][9]

Experimental Protocol:

-

Dataset Preparation:

-

Compile a dataset of 2-chloro-6-methyl-9H-purine derivatives with experimentally determined biological activity (e.g., IC50 values).

-

Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate its predictive power.[10]

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures of all molecules in the dataset.

-

Align the molecules based on a common substructure, typically the purine core.

-

-

Generation of Molecular Fields:

-

For each molecule, calculate steric and electrostatic fields using software like SYBYL. These fields represent the spatial distribution of shape and charge.

-

-

Model Building and Validation:

-

Use Partial Least Squares (PLS) analysis to generate a regression equation correlating the molecular fields with biological activity.

-

Validate the model using the test set and statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). A q² > 0.5 and r²_pred > 0.6 are generally considered indicative of a robust model.[7]

-

-

Contour Map Analysis:

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding modes and energies.[7]

Experimental Protocol:

-

Target Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., CDK2) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of the 2-chloro-6-methyl-9H-purine derivative.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using pocket detection algorithms.[11]

-

Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the active site.

-

Score the different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.[7]

-

Visualize the ligand-protein complex to understand the structural basis of binding.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of conformational changes over time.[7]

Experimental Protocol:

-

System Setup:

-

Use the docked complex from the molecular docking study as the starting structure.

-

Solvate the complex in a water box and add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to relax the system and remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure a stable system.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and intermolecular hydrogen bonds to evaluate the persistence of key interactions.[7]

-

Data Presentation: Quantitative Insights into Purine Derivatives

The following tables summarize key quantitative data from in silico and in vitro studies of purine derivatives, providing a basis for comparison and further research.

Table 1: 3D-QSAR Model Statistics for CDK2 Inhibitors

| Model | q² | r²_pred | Reference |

| CoMFA | 0.743 | 0.991 | [7] |

| CoMSIA | 0.808 | 0.990 | [7] |

| Topomer CoMFA | 0.779 | 0.962 | [7] |

Table 2: Molecular Docking Scores and Predicted Activities of Novel Purine Derivatives

| Compound | Predicted pIC50 | Docking Score | Key Interacting Residues (CDK2) | Reference |

| I13 | > 8 | > 10 | Asp86, Glu81, Leu83, Lys89, Lys33, Gln131 | [7] |

| I60 | > 8 | > 10 | Asp86, Glu81, Leu83, Lys89, Lys33, Gln131 | [7] |

Table 3: In Vitro Cytotoxicity (IC50) of Selected Purine Analogs

| Purine Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04 | [12] |

| Cladribine | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.02 | [12] |

| Nelarabine | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2 | [12] |

| Nelarabine | JURKAT | T-cell Leukemia | 5 | [12] |

Visualizing Molecular Interactions and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams, created using the DOT language, illustrate key aspects of the in silico modeling of 2-chloro-6-methyl-9H-purine derivatives.

Caption: In Silico Modeling Workflow for Purine Derivatives.

Caption: Simplified CDK2 Signaling Pathway and Inhibition.

Conclusion and Future Directions

The in silico modeling of 2-chloro-6-methyl-9H-purine derivatives has proven to be a powerful approach for accelerating the discovery of novel kinase inhibitors. Methodologies such as 3D-QSAR, molecular docking, and molecular dynamics simulations provide invaluable insights into the molecular basis of their activity, enabling the rational design of more potent and selective compounds. The data and protocols presented in this guide serve as a foundational resource for researchers in this field.

Future efforts should focus on refining these computational models with larger and more diverse datasets. The integration of machine learning and artificial intelligence techniques holds the promise of further enhancing the predictive accuracy of these models. Ultimately, a synergistic approach that combines in silico modeling with traditional experimental techniques will be crucial for translating these promising compounds into clinically effective therapies.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Purine analogue - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays [mdpi.com]

- 11. View of An in silico evaluation of CDK Inhibitors targeting BCL2, TS and mTOR [banglajol.info]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-6-methyl-9H-purine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methyl-9H-purine is a substituted purine that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its strategic placement of a chloro group at the 2-position and a methyl group at the 6-position of the purine core makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of 2-chloro-6-methyl-9H-purine, with a focus on its role in drug discovery and development.

Introduction: The Significance of Substituted Purines

Purines, a class of nitrogen-containing heterocyclic aromatic compounds, are fundamental to all known life, forming the basis of the nucleobases adenine and guanine in DNA and RNA. The synthetic modification of the purine scaffold has been a cornerstone of medicinal chemistry for decades. The pioneering work of George Hitchings and Gertrude Elion in the mid-20th century laid the groundwork for the rational design of purine analogs as antimetabolites to interfere with nucleic acid biosynthesis. This research led to the development of groundbreaking drugs for cancer, viral infections, and autoimmune diseases.

Chloropurines, in particular, have emerged as highly valuable intermediates due to the reactivity of the chlorine atom, which allows for its displacement by various nucleophiles. This enables the introduction of a diverse range of functional groups at specific positions on the purine ring, facilitating the synthesis of targeted therapeutic agents. 2-Chloro-6-methyl-9H-purine (CAS No: 1681-19-2) is a prime example of such a key intermediate, offering a synthetically accessible scaffold for the creation of novel compounds with potential therapeutic applications.[1]

Discovery and History

While a definitive seminal publication detailing the first synthesis of 2-chloro-6-methyl-9H-purine remains elusive in readily available literature, its emergence is intrinsically linked to the broader exploration of purine chemistry that burgeoned in the mid-20th century. The fundamental methods for constructing the purine ring system, such as the Traube purine synthesis, which involves the condensation of a pyrimidine with a one-carbon unit, provided the foundational knowledge for creating a variety of substituted purines.

The historical context of its development lies in the systematic investigation of purine analogs by researchers aiming to create molecules that could interact with biological systems, particularly enzymes involved in nucleotide metabolism. The strategic importance of halogenated purines as precursors for further chemical elaboration was recognized early on, making it highly probable that 2-chloro-6-methyl-9H-purine was first synthesized as part of a broader effort to generate a library of substituted purines for biological screening and as versatile chemical building blocks.

Physicochemical and Spectroscopic Data

A comprehensive set of physicochemical and spectroscopic data is crucial for the identification and characterization of 2-chloro-6-methyl-9H-purine. While data for the unprotected compound is not extensively documented in a single source, information for a protected analog, 2-chloro-6-methyl-9-(tetrahydropyran-2-yl)purine, provides valuable insights into its structural features.

Table 1: Physicochemical Properties of 2-Chloro-6-methyl-9H-purine

| Property | Value | Source |

| CAS Number | 1681-19-2 | [1] |

| Molecular Formula | C₆H₅ClN₄ | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | - |

Table 2: Spectroscopic Data for 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.26 (s, 1H, H-8), 5.78 (d, 1H, J = 10.6 Hz, H-1'), 4.20 (d, 1H, J = 10.1 Hz, H-5'b), 3.81 (t, 1H, J = 11.4 Hz, H-5'a), 2.86 (s, 3H, CH₃), 2.20-1.60 (m, 6H, CH₂) |

| ¹³C NMR (CDCl₃, 100.6 MHz) | δ 161.7 (C-6), 153.8 (C-2), 151.3 (C-4), 142.2 (C-8), 132.1 (C-5), 81.9 (NCHO), 68.9 (CH₂O), 32.0, 24.8, 22.6 (CH₂), 19.5 (CH₃) |

| Mass Spectrometry (FAB) | m/z: 253 [M+H]⁺ |

Experimental Protocols for Synthesis

The synthesis of 2-chloro-6-methyl-9H-purine can be approached through established methods of purine ring construction, most notably through the cyclization of a suitably substituted pyrimidine precursor. A plausible and commonly employed synthetic route is the Traube purine synthesis.

General Synthetic Pathway: Traube Purine Synthesis

The Traube synthesis involves the condensation of a 4,5-diaminopyrimidine with a source of a single carbon atom, such as formic acid or formamide, to form the imidazole ring fused to the pyrimidine ring.

References

Reactivity Profile of the Chlorine Atom in 2-chloro-6-methyl-9H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the chlorine atom at the C2 position of 2-chloro-6-methyl-9H-purine. This purine derivative is a valuable scaffold in medicinal chemistry, and understanding the reactivity of its chloro substituent is crucial for the design and synthesis of novel bioactive molecules. This document provides a comprehensive overview of its participation in key organic reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and its potential metabolic fate.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr). However, the reactivity of chloropurines is highly dependent on the position of the halogen. In di-substituted purines, such as 2,6-dichloropurine, the C6-chloro is significantly more reactive towards nucleophiles than the C2-chloro. This differential reactivity allows for selective functionalization of the purine core. While direct quantitative data for 2-chloro-6-methyl-9H-purine is limited in publicly available literature, the general principles of SNAr on the purine scaffold provide valuable insights.

The methyl group at the C6 position is an electron-donating group, which may slightly decrease the electrophilicity of the purine ring compared to an unsubstituted or electron-withdrawing group at this position. Consequently, the C2-chloro in 2-chloro-6-methyl-9H-purine is expected to be less reactive towards nucleophiles than the C2-chloro in 2,6-dichloropurine.

Reaction with Amines (Amination):

The displacement of the C2-chloro by primary and secondary amines is a common method for the synthesis of 2-aminopurine derivatives. These reactions are typically carried out at elevated temperatures in a polar solvent, often with the addition of a base to neutralize the HCl generated.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Reagents and Conditions | Product | Reference |

| Cyclopentylamine | Ethanol, sealed tube, 125 °C | 2-(Cyclopentylamino)-6-methyl-9H-purine | [1] |

| Substituted Piperazines | Triethylamine, Ethanol | 2-(Piperazin-1-yl)-6-methyl-9H-purine derivatives | [1] |

| Morpholine | N/A | 2-Morpholino-6-methyl-9H-purine | [2] |

Experimental Protocol: General Procedure for Amination

A solution of 2-chloro-6-methyl-9H-purine and an excess of the desired amine in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is heated in a sealed vessel. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the liberated HCl. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.